An In-depth Technical Guide to 2-Methyl-3-ethoxy-phenol: Structure, Synthesis, and Applications
An In-depth Technical Guide to 2-Methyl-3-ethoxy-phenol: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenols are a cornerstone of modern medicinal chemistry, valued for their versatile biological activities.[1] This technical guide provides a comprehensive overview of 2-Methyl-3-ethoxy-phenol, a member of this important class of compounds. The guide details its chemical structure and molecular weight, outlines a robust synthetic protocol for its preparation, and explores its potential applications in research and drug development. Furthermore, it provides expected spectroscopic data for its characterization and discusses essential safety and handling considerations. This document serves as a critical resource for scientists engaged in the design and synthesis of novel therapeutic agents.
Chemical Structure and Properties
2-Methyl-3-ethoxy-phenol, with the IUPAC name 3-ethoxy-2-methylphenol, is an aromatic organic compound.[2] Its structure features a benzene ring substituted with a hydroxyl group, a methyl group, and an ethoxy group. The spatial arrangement of these functional groups dictates the molecule's physicochemical properties and its potential biological interactions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [2] |
| Molecular Weight | 152.19 g/mol | [2] |
| IUPAC Name | 3-ethoxy-2-methylphenol | [2] |
| Canonical SMILES | CCOC1=CC=CC(=C1C)O | [2] |
| InChI Key | PRLGPYSLOOQBTG-UHFFFAOYSA-N | [2] |
digraph "2_Methyl_3_ethoxy_phenol" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; C8 [label="C"]; C9 [label="C"];
// Positioning the benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-0.75,-1.3!"]; C4 [pos="0.75,-1.3!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="0,0!"];
// Positioning the substituents O1 [pos="0,2.5!"]; // Hydroxyl group C7 [pos="-2.6,-1.5!"]; // Methyl group O2 [pos="-1.5, -2.6!"]; // Ethoxy oxygen C8 [pos="-2.5, -3.5!"]; C9 [pos="-3.5, -2.8!"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- O1; C2 -- C7; C3 -- O2; O2 -- C8; C8 -- C9;
// Aromatic ring double bonds C1 -- C6 [style=double]; C2 -- C3 [style=double]; C4 -- C5 [style=double];
}
Figure 1: Chemical structure of 2-Methyl-3-ethoxy-phenol.
Synthesis of 2-Methyl-3-ethoxy-phenol
The synthesis of 2-Methyl-3-ethoxy-phenol can be efficiently achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed by the ethoxylation of a suitable dihydroxytoluene precursor.
A logical starting material for this synthesis is 2-methylresorcinol (2-methylbenzene-1,3-diol). The phenolic hydroxyl groups of 2-methylresorcinol exhibit different acidities, and under carefully controlled reaction conditions, selective mono-ethoxylation can be achieved.
Proposed Synthetic Pathway
Figure 2: Proposed synthesis of 2-Methyl-3-ethoxy-phenol.
Detailed Experimental Protocol
Materials:
-
2-Methylresorcinol
-
Sodium hydroxide (NaOH)
-
Ethyl iodide (CH₃CH₂I)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylresorcinol in anhydrous ethanol. To this solution, add one molar equivalent of sodium hydroxide. The mixture is stirred at room temperature to form the sodium phenoxide salt.
-
Ethoxylation: To the solution containing the sodium phenoxide, add a slight excess (1.1 equivalents) of ethyl iodide dropwise at room temperature.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether.
-
Purification: The combined organic layers are washed with 1M HCl solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Final Purification: The crude 2-Methyl-3-ethoxy-phenol can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Spectroscopic Characterization
The structural confirmation of the synthesized 2-Methyl-3-ethoxy-phenol would be achieved through a combination of spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets, ~6.5-7.2 ppm), ethoxy group protons (quartet, ~4.0 ppm and triplet, ~1.4 ppm), methyl group protons (singlet, ~2.2 ppm), and a hydroxyl proton (broad singlet, variable chemical shift). |
| ¹³C NMR | Aromatic carbons (~110-160 ppm), ethoxy group carbons (~63 ppm and ~15 ppm), and a methyl group carbon (~16 ppm). |
| IR Spectroscopy | A broad O-H stretching band (~3200-3600 cm⁻¹), C-H stretching bands for aromatic and aliphatic groups (~2850-3100 cm⁻¹), aromatic C=C stretching bands (~1500-1600 cm⁻¹), and a prominent C-O stretching band for the ether linkage (~1200-1250 cm⁻¹).[6] |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 152, along with characteristic fragmentation patterns corresponding to the loss of ethyl and ethoxy groups.[7] |
Applications in Research and Drug Development
Substituted phenols are a privileged scaffold in medicinal chemistry due to their ability to engage in various biological interactions, including hydrogen bonding and aromatic interactions.[1][8] The unique substitution pattern of 2-Methyl-3-ethoxy-phenol makes it an attractive candidate for several research and drug development applications.
-
Antioxidant Properties: Phenolic compounds are known for their antioxidant capabilities. The electron-donating nature of the methyl and ethoxy groups in 2-Methyl-3-ethoxy-phenol may enhance its radical scavenging activity.[9][10]
-
Antimicrobial Activity: Many substituted phenols exhibit antimicrobial properties. This compound could be investigated for its efficacy against various bacterial and fungal strains.
-
Enzyme Inhibition: The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, making it a key feature for interacting with the active sites of enzymes. This compound could be explored as an inhibitor for various enzymatic targets.
-
Building Block for Complex Molecules: 2-Methyl-3-ethoxy-phenol can serve as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications, such as in the development of novel anesthetic or sedative agents.[11]
Figure 3: Potential applications of 2-Methyl-3-ethoxy-phenol.
Safety and Handling
Substituted phenols should be handled with care due to their potential toxicity.[12] Phenol and its derivatives can be corrosive and are readily absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat when handling this compound.[13]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.
Conclusion
2-Methyl-3-ethoxy-phenol is a substituted phenol with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through the Williamson ether synthesis. The information provided in this guide on its structure, synthesis, and potential applications, along with safety considerations, offers a valuable resource for researchers and scientists working in the field of drug development.
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